molecular formula C8H13N3 B13528949 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B13528949
M. Wt: 151.21 g/mol
InChI Key: ZIRKZQMHBYDQLA-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various research applications.

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

IUPAC Name: this compound
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
CAS Number: 1511732-39-0
InChI Key: ZDZCROVUKGFZAP-UHFFFAOYSA-N

Anticancer Potential

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, studies have highlighted their interaction with specific protein targets involved in cancer progression.
  • Case Study: A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed promising results against A549 lung cancer cells by inducing apoptosis through the mitochondrial pathway .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes: It has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer development.
  • Research Findings: The compound's ability to inhibit COX-2 was highlighted in a study where it exhibited a significant reduction in prostaglandin E2 production in vitro .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders:

  • Behavioral Studies: Animal model studies have indicated anxiolytic and antidepressant-like effects when administered at specific dosages .
  • Mechanism Insights: The compound may modulate neurotransmitter systems such as serotonin and dopamine pathways, contributing to its therapeutic effects.

Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInduces apoptosis in A549 cells
Enzyme InhibitionCOX-2 inhibition
NeuropharmacologicalAnxiolytic effects

Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeActivity Effect
3MethylEnhanced anticancer activity
6AminoIncreased enzyme inhibition

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H13N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h4,7H,2-3,5,9H2,1H3

InChI Key

ZIRKZQMHBYDQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CC(CC2)N

Origin of Product

United States

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